methyl 4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate
Description
Methyl 4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a benzoate ester. The thiazolo[3,2-a]pyrimidine scaffold is characterized by a sulfur-containing thiazole ring fused to a pyrimidine ring, with a 7-isopropyl substituent and a 5-oxo group contributing to its electronic and steric properties. This compound is synthesized via condensation reactions involving thiouracil derivatives and aromatic aldehydes, followed by functionalization with methyl benzoate groups .
Properties
IUPAC Name |
methyl 4-[[2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-11(2)15-9-17(24)22-14(10-27-19(22)21-15)8-16(23)20-13-6-4-12(5-7-13)18(25)26-3/h4-7,9,11,14H,8,10H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQAJBYNSPAGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of imidazole, which is known to have a broad range of biological properties and is an important synthon in the development of new drugs. .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The exact mechanism by which this compound interacts with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that multiple pathways could be affected.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability.
Biological Activity
Methyl 4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a thiazolo-pyrimidine derivative, which is often associated with various pharmacological properties.
Anticancer Properties
Recent studies have indicated that derivatives of thiazolo-pyrimidine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15.4 |
| Compound B | MDA-MB-468 (Triple-Negative Breast Cancer) | 12.8 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cancer progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G1 phase, preventing further proliferation.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of thiazolo-pyrimidine derivatives, including this compound. The findings demonstrated a significant reduction in cell viability in both MCF-7 and MDA-MB-468 cell lines compared to control groups .
Study 2: Antimicrobial Effects
Another research article highlighted the antimicrobial properties of related thiazolo-pyrimidine compounds. The study found that these compounds exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Comparison with Similar Compounds
Structural Features
The target compound shares structural similarities with other thiazolo[3,2-a]pyrimidine derivatives but differs in substituents and functional groups:
Key Observations :
- The acetamido-benzoate moiety enhances polarity, contrasting with the hydrophobic benzylidene or cyano groups in analogs .
Physicochemical Properties
Data from structurally related compounds provide insights into expected properties:
Key Observations :
- The target compound’s methyl benzoate group may lower melting points compared to cyano-substituted analogs (e.g., 11a, 11b) due to reduced crystallinity.
- Yields for thiazolo[3,2-a]pyrimidine derivatives typically range from 57–68% under reflux conditions with acetic anhydride/sodium acetate .
Key Differences :
- The target compound’s acetamido-benzoate group requires additional coupling steps compared to simpler ester or cyano derivatives.
Spectral Characterization
Comparative spectral data for validation:
Q & A
Basic: What are the standard synthetic routes for preparing methyl 4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of a thiazolo[3,2-a]pyrimidine precursor (e.g., 7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine) with an activated acetic acid derivative (e.g., bromoacetyl bromide) to introduce the acetamido side chain.
- Step 2 : Coupling the intermediate with methyl 4-aminobenzoate via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).
- Critical Parameters : Reaction temperature (40–60°C), anhydrous solvents (DMF or THF), and stoichiometric control to minimize side products like unreacted esters or hydrolysis byproducts .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substitution patterns and regiochemistry (e.g., distinguishing thiazole vs. pyrimidine ring protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (HRMS) : ESI-TOF to confirm molecular ion peaks and rule out isotopic impurities .
Advanced: How can researchers optimize reaction conditions to mitigate low yields during the coupling step?
Low yields often arise from competing hydrolysis or steric hindrance. Strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group in methyl 4-aminobenzoate.
- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) to accelerate acyl transfer in carbodiimide-mediated couplings.
- In Situ Monitoring : TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .
Advanced: What methodologies are used to evaluate the biological activity of this compound?
- In Vitro Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination) using fluorogenic substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity to target proteins like EGFR or COX-2 .
Advanced: How do structural modifications (e.g., substituents on the benzoate or thiazolopyrimidine rings) influence bioactivity?
Comparative studies of analogues reveal:
| Modification | Impact on Activity | Reference |
|---|---|---|
| 7-Isopropyl group | Enhances lipophilicity, improving membrane permeability . | |
| Methoxy vs. methyl benzoate | Methoxy groups increase metabolic stability but reduce solubility . | |
| Thiophene substitution | Introduces π-π stacking interactions with aromatic residues in target proteins . |
Advanced: How should researchers address contradictory spectral data (e.g., unexpected NMR shifts)?
- Isotope-Labeled Experiments : Use N or C-labeled precursors to resolve overlapping signals.
- X-ray Crystallography : Single-crystal analysis to unambiguously assign regiochemistry (e.g., confirming thiazole-pyrimidine fusion) .
- Dynamic NMR : Variable-temperature studies to identify conformational exchange causing split peaks .
Basic: What are the stability considerations for storing this compound?
- Storage Conditions : Desiccated at -20°C under inert gas (N or Ar) to prevent ester hydrolysis or oxidation of the thiazole ring.
- Stability Indicators : Periodic HPLC checks for degradation peaks (e.g., free benzoic acid from ester hydrolysis) .
Advanced: What computational tools are recommended for studying its pharmacokinetic properties?
- ADME Prediction : SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions.
- Metabolic Pathways : GLORYx or Meteor Nexus to predict Phase I/II metabolism (e.g., esterase-mediated hydrolysis) .
Advanced: How does this compound compare to structurally similar derivatives in terms of activity?
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| Ethyl 4-(2-(7-phenyl...) analog | Phenyl vs. isopropyl group | Lower IC against EGFR |
| Methyl 4-(2-(7-methyl...) analog | Methyl substituent | Reduced cytotoxicity in normal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
